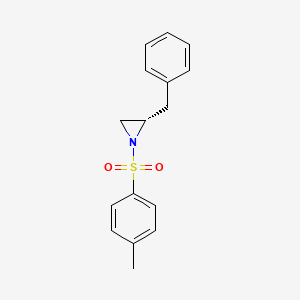

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

Description

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a chiral aziridine compound that features a benzyl group and a p-tolylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis. The chiral nature of this compound adds an additional layer of complexity and utility, particularly in asymmetric synthesis.

Propriétés

IUPAC Name |

(2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISURUORMAKCTFF-MYJWUSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451032 | |

| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-64-9 | |

| Record name | (S)-2-Benzyl-1-tosylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62596-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sulfinimine Approach

A highly effective method for preparing (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine involves the reaction of sulfinimines with bases to form aziridine rings with high stereocontrol. The process is summarized as follows:

- Starting materials : Chiral sulfinimines bearing either (S) or (R) configuration at the sulfinimine sulfur.

- Reaction conditions : Treatment with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures.

- Mechanism : The base deprotonates the sulfinimine to form a reactive intermediate, which undergoes intramolecular cyclization to yield the aziridine ring.

- Outcome : The reaction yields aziridine compounds with high diastereomeric excess and enantiomeric purity, often favoring the cis isomer when one substituent is hydrogen.

Purification : The crude product is typically purified by flash chromatography or high-pressure liquid chromatography (HPLC) to isolate the desired aziridine in pure form.

Base-Mediated Cyclization

The preparation can also be achieved by reacting a compound containing a suitable leaving group (e.g., halogen or tosylate) with a base to induce cyclization:

- Substrate : A 2-carboxy-l-sulfinyl-aziridine precursor or related intermediate.

- Base : Strong bases such as LDA or potassium tert-butoxide (KOtBu).

- Process : The base abstracts a proton, generating a nucleophilic intermediate that displaces the leaving group intramolecularly, forming the aziridine ring.

- Advantages : This method allows for the preparation of aziridines from both enolizable and non-enolizable sulfinimines, providing flexibility in substrate scope.

Radical and Anionic Intermediate Functionalization

Recent advances have explored the generation of aziridinyl radicals and aziridinyllithium intermediates for the stereoselective synthesis of functionalized aziridines:

- Radical generation : Activation of C–I bonds in iodoaziridines using alkoxides (e.g., KOtBu) to form aziridinyl radicals.

- Anionic intermediates : Li–I exchange on iodoaziridines to form aziridinyllithium species.

- Functionalization : Trapping these reactive intermediates with electrophiles such as diselenides to yield substituted aziridines with controlled stereochemistry.

- Challenges : The aziridinyllithium intermediates are highly reactive and can lead to side reactions such as protonation, reducing yields.

- Optimized conditions : Using KOtBu and isopropanol in dilute solutions (0.1 M) at controlled temperatures improves yields and diastereomeric ratios.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Stereochemical Outcome | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfinimine-based cyclization | Chiral sulfinimines, LDA, THF, low temp | High diastereomeric excess (cis favored) | High yield, high enantiomeric purity | High stereocontrol, broad substrate scope | Requires chiral sulfinimines |

| Base-mediated cyclization | 2-carboxy-l-sulfinyl-aziridine, LDA/KOtBu | High diastereomeric excess | High yield | Versatile for enolizable/non-enolizable substrates | Sensitive to reaction conditions |

| Radical/anionic intermediate functionalization | Iodoaziridines, KOtBu, diselenides, low temp | Stereoselective (cis or trans depending on conditions) | Moderate to good yield | Enables introduction of functional groups | Reactive intermediates prone to side reactions |

Research Findings and Observations

- The sulfinimine approach is particularly advantageous due to the availability of enantiomerically pure sulfinimines and the ability to achieve high diastereomeric excess, often exceeding 90%.

- Base-mediated cyclization methods allow for the preparation of aziridines with diverse substituents and have been demonstrated to work efficiently under mild conditions, facilitating scalability.

- Radical and anionic intermediate methods provide routes to functionalized aziridines, expanding the chemical space accessible with this compound derivatives, although these methods require careful control of reaction parameters to avoid side reactions.

- Purification techniques such as flash chromatography and HPLC are critical for isolating the aziridine products in high purity, which is essential for their use in asymmetric synthesis and pharmaceutical applications.

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The electron-withdrawing tosyl group activates the aziridine ring for nucleophilic attack. Key reactions include:

Acid- or Base-Mediated Ring Opening

-

Base-Induced Opening : Treatment with strong bases (e.g., KOtBu) generates aziridinyl radicals, enabling selenide trapping. For example, reaction with diphenyl diselenide yields trans-selenoaziridines (70–90% yield, dr = 4:1) .

-

Acid-Catalyzed Hydrolysis : Protonation of the aziridine nitrogen facilitates nucleophilic attack by water, producing β-amino alcohols. Stereochemical retention is observed due to the singlet nitrene intermediate mechanism .

Nucleophilic Substitutions

-

Ammonolysis : Reaction with benzylamine results in regioselective ring opening at the less substituted carbon, forming β-tosylamido amines (e.g., tert-butyl(S)-6-((4-methylphenyl)sulfonamido)-3-oxo-7-phenylheptanoate) .

-

Selenide Addition : Aziridinyl radicals react with diselenides (e.g., PhSeSePh) to form trans-selenoaziridines under radical conditions (Table 1) .

Table 1: Stereochemical Outcomes of Selenide Additions

| Substrate | Diselenide | Product | Yield (%) | dr (trans:cis) |

|---|---|---|---|---|

| Iodoaziridine 1 | PhSeSePh | trans-5a | 85 | 4:1 |

| Iodoaziridine 3 | MeSeSeMe | cis-7c | 78 | 1:1.2 |

Asymmetric Transformations

The chiral benzyl group directs stereoselectivity in reactions:

-

β-Aryltelluro Amines : Reaction with tellurides produces enantiomerically pure β-aryltelluro amines, potent carbonic anhydrase inhibitors (IC50 values < 100 nM) .

-

Radical Trapping : Aziridinyl radicals generated via KOtBu exhibit facial selectivity, enabling trans-adducts with diphenyl diselenide .

Fluorination Reactions

The compound undergoes regioselective fluorination with hydrogen fluoride (HF) to generate fluorinated amines. This reaction is critical for radiolabeling applications (e.g., PET imaging) .

Key Conditions :

-

Reagent : HF (anhydrous)

-

Temperature : 0–25°C

-

Yield : 60–75%

Mechanistic Insights

-

Singlet Nitrene Pathway : Photoexcitation of azoxy-triazenes generates singlet nitrenes, which undergo stereospecific aziridination (retention of configuration) .

-

Radical Intermediates : Electron transfer from KOtBu to the aziridine C–I bond produces aziridinyl radicals, trapped by diselenides or tellurides .

Synthetic Utility

Stability and Handling

Applications De Recherche Scientifique

Synthetic Chemistry

Role as a Building Block:

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in creating chiral compounds, which are essential for pharmaceutical development. The compound's unique structure allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities.

Key Applications:

- Synthesis of Chiral Indolines: This aziridine is used in the preparation of ortho-bromo phenethylamine products, which are further utilized to synthesize chiral 2-substituted indolines .

- Substituted Octahydroindoles: It is also involved in synthesizing tert-butyl(S)-6-((4-methylphenyl)sulfonamido)-3-oxo-7-phenylheptanoate, an intermediate for substituted octahydroindoles .

Medicinal Chemistry

Drug Development:

The compound's stereochemistry plays a crucial role in designing novel drug candidates. Its ability to target specific biological pathways enhances drug efficacy while minimizing side effects.

Case Studies:

- Carbonic Anhydrase Inhibitors: this compound is used in synthesizing β-aryltelluro amines, which have shown potential as potent carbonic anhydrase inhibitors .

- Fluorinated Compounds for Imaging: The compound has been explored for radiolabelling via fluorination, which is essential for developing imaging agents in positron emission tomography (PET) diagnostics .

Asymmetric Synthesis

Chiral Synthesis:

The compound is integral to asymmetric synthesis processes, enabling the production of chiral compounds with high enantiomeric purity. This is particularly important in drug development where chirality can significantly impact a drug's pharmacological properties.

Applications:

- The aziridine can be transformed into various chiral derivatives through reactions with different reagents, making it a valuable tool for chemists aiming to create specific stereoisomers .

Material Science

Advanced Materials Development:

In material science, this compound can modify physical properties of polymers and coatings, enhancing their performance.

Potential Uses:

- The compound may be incorporated into polymer formulations to improve mechanical properties or alter thermal stability, making it useful in various industrial applications .

Biotechnology

Bioconjugates and Drug Delivery:

This aziridine derivative plays a role in developing bioconjugates, which are crucial for targeted drug delivery systems and diagnostic applications in medical research.

Research Insights:

- Its ability to form stable linkages with biomolecules makes it suitable for creating conjugates that can deliver therapeutic agents directly to target cells or tissues .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can act as an electrophile, undergoing nucleophilic attack to form new bonds. The presence of the benzyl and p-tolylsulfonyl groups influences the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine can be compared with other chiral aziridines and sulfonyl aziridines:

This compound vs. ®-(-)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: The enantiomeric counterpart, ®-(-)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, has similar reactivity but opposite chirality, leading to different stereochemical outcomes in asymmetric synthesis.

This compound vs. 2-Benzyl-1-(p-tolylsulfonyl)aziridine: The non-chiral version lacks the enantiomeric purity and may result in racemic mixtures in reactions.

This compound vs. 2-Benzyl-1-(m-tolylsulfonyl)aziridine: The position of the sulfonyl group (para vs. meta) affects the electronic properties and reactivity of the compound.

Activité Biologique

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in synthesis, and relevant case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 287.38 g/mol

- Melting Point : 92-94 °C

- Optical Activity : [α] +8.8° in toluene

The compound features a sulfonamide functional group, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- This compound has been identified as a potent inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The sulfonamide group is particularly effective in binding to the active site of these enzymes, thereby inhibiting their activity .

- Modulation of Nicotinic Receptors :

- Synthesis Applications :

1. Carbonic Anhydrase Inhibition

A study demonstrated that derivatives of this compound exhibited inhibitory effects on carbonic anhydrases with IC values in the low micromolar range. This suggests potential therapeutic applications in conditions where carbonic anhydrase activity is dysregulated, such as glaucoma and certain types of cancer.

2. Synthesis of Chiral Compounds

Research highlighted the use of this aziridine in synthesizing chiral 2-substituted indolines. The process involves the reaction with ortho-bromo phenethylamine derivatives, showcasing the compound's utility as a building block in complex organic synthesis .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimized synthetic methodologies for regioselective ring-opening of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine?

The ring-opening of this chiral aziridine is efficiently achieved using magnetically separable CoFe@rGO nanohybrid catalysts under solvent-free conditions. Key parameters include:

- Catalyst loading : 10 mg of CoFe@rGO nanoparticles per 1 mmol substrate.

- Reaction time : 9–18 minutes for aryl amines, yielding 64–92% products.

- Regioselectivity : Nucleophilic attack occurs selectively at the more substituted carbon due to stabilization by the benzyl group during N–C bond cleavage .

Q. How does the electronic nature of substituents on aryl amines influence reaction efficiency?

Electron-rich aryl amines (e.g., p-OCH₃, p-CH₃) reduce reaction time (9–12 minutes) compared to electron-deficient amines (e.g., p-Cl, p-Br: 15–18 minutes). This is attributed to enhanced nucleophilicity of the amine in electron-rich systems, accelerating the ring-opening process. Yields remain high (80–92%) regardless of electronic effects .

Q. What purification strategies are recommended for isolating products from aziridine ring-opening reactions?

The magnetic CoFe@rGO catalyst enables facile separation via an external magnet, eliminating the need for column chromatography. Solvent-free conditions further simplify purification, as crude products often require only recrystallization or minimal washing to achieve >95% purity .

Advanced Research Questions

Q. How does the CoFe@rGO nanohybrid enhance catalytic performance in aziridine ring-opening reactions?

- Structural advantages : The graphene oxide (rGO) matrix provides a high surface area and active sites for substrate adsorption, while CoFe₂O₄ nanoparticles impart magnetic retrievability.

- Recyclability : The catalyst retains >90% activity after six cycles, with no significant leaching of metal ions (confirmed via ICP-OES).

- Mechanistic role : FT-IR and XRD data suggest synergistic interactions between the aziridine’s sulfonyl group and the nanohybrid’s surface, lowering the activation energy for nucleophilic attack .

Q. What experimental evidence supports regioselectivity at the more substituted carbon in unsymmetrical aziridines?

Density functional theory (DFT) calculations and kinetic studies indicate that the benzyl group stabilizes the transition state via hyperconjugation, favoring nucleophilic attack at the more substituted carbon. This is corroborated by NMR analysis of isolated 1,2-diamine products, which show exclusive formation of the regioisomer derived from cleavage at the benzylic position .

Q. How do reaction conditions impact stereochemical outcomes during ring-opening of the (S)-configured aziridine?

The (S)-configuration of the aziridine induces chirality transfer during ring-opening, leading to diastereomeric 1,2-diamines. Polarimetric and chiral HPLC data reveal >90% retention of stereochemical integrity, attributed to the rigid transition state enforced by the tosyl and benzyl groups. Solvent-free conditions minimize racemization .

Q. What comparative advantages does this compound offer over symmetrical N-tosylaziridines?

- Regiocontrol : The unsymmetrical structure ensures predictable regioselectivity, unlike symmetrical aziridines, which require directing groups.

- Synthetic utility : The benzyl group enhances solubility in non-polar media, enabling reactions under heterogeneous catalysis.

- Scope : Compatible with diverse amines (aliphatic, aromatic) and scalable to gram-scale synthesis without compromising yield or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.